Carbamazepine-10,11-epoxide is a major active metabolite of the antiepileptic drug carbamazepine. [, ] It is formed through the metabolic process of epoxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] Carbamazepine-10,11-epoxide possesses its own pharmacological activity, contributing to the overall therapeutic effect of carbamazepine. [, , , ] Scientific research has focused on understanding its role in carbamazepine's therapeutic effects, potential neurotoxicity, and interactions with other drugs. [, , , , , , , ]
Carbamazepine-10,11-epoxide is a significant metabolite of the anticonvulsant medication carbamazepine. This compound plays a crucial role in the pharmacological activity of carbamazepine, particularly in its efficacy as an antiepileptic agent. The chemical structure of carbamazepine-10,11-epoxide includes an epoxide group that is formed through the oxidation of the parent compound, carbamazepine.
The synthesis of carbamazepine-10,11-epoxide occurs naturally through metabolic processes rather than through synthetic laboratory methods. The primary pathway involves the enzymatic oxidation of carbamazepine by cytochrome P450 enzymes.
Carbamazepine-10,11-epoxide has a molecular formula of and a molecular weight of approximately 252.26 g/mol. The structure features a fused dibenzazepine ring system with an epoxide functional group.
Carbamazepine-10,11-epoxide can undergo various chemical reactions typical for epoxides:
These reactions are essential for understanding both the pharmacokinetics and potential toxicity of carbamazepine-10,11-epoxide as they influence its bioavailability and metabolic clearance .
Carbamazepine-10,11-epoxide exhibits anticonvulsant properties through several mechanisms:
Studies indicate that carbamazepine-10,11-epoxide is more potent than its parent compound in terms of anticonvulsant activity .
Relevant data include melting point ranges typically around 160–165 °C and boiling points that vary based on purity and formulation .
Carbamazepine-10,11-epoxide serves several important functions in scientific research:
Carbamazepine-10,11-epoxide (CBZ-E; IUPAC name: 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide) is the principal active metabolite of the anticonvulsant drug carbamazepine. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol [1] [7]. The core structure retains the dibenzazepine scaffold of the parent compound but features a critical 10,11-epoxide ring formed via epoxidation of the olefinic bond. This three-membered epoxide ring introduces significant steric strain and polarity, altering the molecule’s electronic distribution and biological interactions [4] [7].
Stereochemically, the epoxidation generates two chiral centers (C10 and C11), theoretically yielding four stereoisomers. However, in biological systems, CBZ-E exists predominantly as a racemic mixture of the trans-diastereomers due to non-selective enzymatic epoxidation by cytochrome P450 isoforms (primarily CYP3A4) [4] [10]. NMR studies confirm the trans configuration, where the oxygen atom and the adjacent hydrogen atoms adopt a diequatorial orientation relative to the azepine ring plane [5] [7]. This stereochemistry influences its metabolic fate, as enzymatic hydrolysis by epoxide hydrolase (EH) shows mild stereoselectivity toward one diastereomer [10].
Table 1: Structural Properties of Carbamazepine-10,11-Epoxide vs. Carbamazepine
Property | Carbamazepine-10,11-Epoxide | Carbamazepine |
---|---|---|
Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₂N₂O |
Molecular Weight (g/mol) | 252.27 | 236.27 |
Epoxide Ring | Present (strained, polar) | Absent |
C10-C11 Bond | Epoxide (C-O-C) | Olefin (C=C) |
Chirality | 2 chiral centers (racemic mix) | Achiral |
Lipophilicity (Log P) | Lower (estimated 1.2–1.5) | Higher (~2.5) |
Despite epoxides typically being highly reactive, CBZ-E exhibits unusual kinetic stability in vitro and in vivo due to steric hindrance from the adjacent dibenzazepine rings and electron-withdrawing effects of the carboxamide group [5]. This stability allows it to accumulate in plasma at concentrations 20–50% of the parent drug during therapy [4] [8]. However, under biological conditions, it undergoes three key reactions:
Analytical studies reveal CBZ-E is stable in plasma for 24 hours at 4°C but degrades under basic conditions or prolonged exposure to oxidants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantify it using transitions of m/z 253.09 → 180.04 in positive electrospray ionization mode, with a lower limit of quantification (LLOQ) of 5.15 ng/mL [2].
Table 2: Analytical Methods for Detecting CBZ-E in Biological Matrices
Method | Sample Preparation | Key Parameters | Performance |
---|---|---|---|
LC-MS/MS (ESI+) | Liquid-liquid extraction | Column: C18; Mobile phase: ACN/MeOH/HCOOH | LLOQ: 5.15 ng/mL; Recovery: 101% [2] |
HPLC-PDA | Protein precipitation | Gradient elution; Detection: 214 nm | LLOQ: 250 ng/mL [6] |
HPLC-UV | Solid-phase extraction | Isocratic elution; Retention time: 6.8 min | Linear range: 0.1–20 µg/mL [4] |
Structurally, the epoxide moiety drastically alters CBZ-E’s physicochemical behavior compared to carbamazepine (CBZ). The strained epoxide ring increases polarity, reducing lipophilicity (estimated Log P of 1.2–1.5 vs. CBZ’s 2.45) and enhancing aqueous solubility [4] [8]. This impacts pharmacokinetics: CBZ-E exhibits lower plasma protein binding (50–60%) versus CBZ (70–80%), increasing its free fraction and tissue distribution [4] [8]. Consequently, despite lower total plasma concentrations, CBZ-E contributes significantly to pharmacological and toxic effects.
Pharmacologically, CBZ-E retains sodium channel blocking activity similar to CBZ, exerting equipotent antiepileptic and mood-stabilizing effects [4] [8]. However, its clearance is 5–10 times faster than CBZ, primarily via EH-mediated hydrolysis. During long-term therapy, CBZ auto-induces CYP3A4 and intestinal MRP2 efflux transporters, accelerating presystemic conversion of CBZ to CBZ-E and reducing oral bioavailability of the parent drug [10]. This is evidenced by dose-dependent decreases in the CBZ/EPOX ratio (from >5 to 3) with enzyme-inducing co-medications [8] [10].
Table 3: Pharmacokinetic and Binding Properties
Parameter | Carbamazepine-10,11-Epoxide | Carbamazepine | Clinical Implication |
---|---|---|---|
Plasma Protein Binding | 50–60% | 70–80% | Higher free fraction of CBZ-E enhances CNS penetration [4] [8] |
Active Metabolite | Yes (equipotent to CBZ) | N/A | Both contribute to efficacy/toxicity [4] [8] |
Metabolic Pathway | EH hydrolysis → Diol | CYP3A4 → Epoxide | CBZ-E accumulation under EH inhibition [10] |
CBZ/EPOX Ratio | 3–5 (monotherapy) | N/A | Ratio falls to <3 with enzyme inducers (e.g., phenytoin) [8] |
The structural divergence also complicates therapeutic drug monitoring (TDM). Immunoassays for CBZ exhibit 40–60% cross-reactivity with CBZ-E, overestimating "true" CBZ levels [4]. Chromatographic methods (HPLC, LC-MS) are essential to resolve and quantify both molecules, especially in polytherapy where CBZ-E can reach 50% of total analyte concentrations [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: